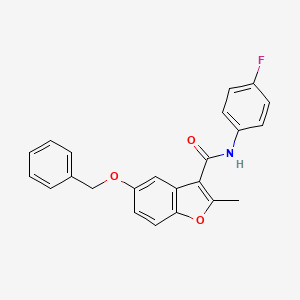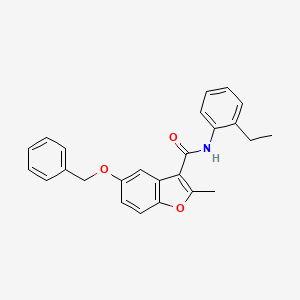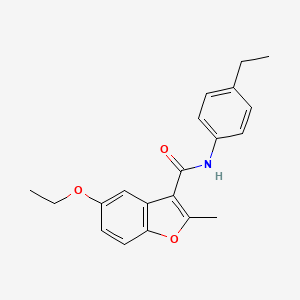
5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide, also known as 5-BFCA, is a novel compound with potential applications in scientific research. This compound has been the subject of numerous studies due to its unique properties and potential for use in a wide range of experiments. In
Aplicaciones Científicas De Investigación
5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential applications in a variety of scientific research areas. It has been found to have anti-cancer properties, making it a potential candidate for cancer treatment. Additionally, 5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain viruses. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
The exact mode of action of this compound is not clearly established. It is likely that it interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes would depend on the exact targets of the compound .
Biochemical Pathways
These could include pathways related to cell signaling, metabolism, and other cellular processes .
Pharmacokinetics
Similar compounds have shown varying degrees of oral absorption, systemic distribution, metabolic transformation, and excretion . These properties significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its targets.
Result of Action
Based on the potential targets and pathways, it could influence a variety of cellular processes, leading to changes in cell function and behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide in lab experiments is its relatively low toxicity. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using 5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide in lab experiments. For example, it is not very stable and can degrade over time. Additionally, it is not very soluble in water, making it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for 5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide research. These include further exploration of its anti-cancer properties, its potential use in the treatment of neurodegenerative diseases, and its potential use as an anti-inflammatory agent. Additionally, further research could be conducted to better understand its mechanism of action and to explore its potential applications in other areas, such as drug delivery and gene therapy.
Métodos De Síntesis
The synthesis of 5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide is a multi-step process. The first step involves the reaction of 4-fluorophenylboronic acid with benzyl chloroformate to form the intermediate product 4-fluorophenyl-(2-benzyloxy)-carbonate. This intermediate product is then reacted with N-methylbenzofuran-3-carboxamide in the presence of a base catalyst to form the desired 5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide product.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3/c1-15-22(23(26)25-18-9-7-17(24)8-10-18)20-13-19(11-12-21(20)28-15)27-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRNDBHPVNDBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544881.png)
![2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6544894.png)
![4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzamide](/img/structure/B6544901.png)
![5-ethoxy-1,6-dimethyl-3-[(3-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544906.png)
![N-(3-chlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544908.png)
![N-(4-bromophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544928.png)
![N-(3-chloro-4-methylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544935.png)
![3-[(4-bromophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544942.png)
![3-[(3,4-dichlorophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544943.png)
![5-ethoxy-1-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544946.png)


![N-(2-ethylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6544984.png)
